molecular formula C8H12O4 B13068990 3-(2-Methoxyacetyl)oxan-4-one

3-(2-Methoxyacetyl)oxan-4-one

Cat. No.: B13068990
M. Wt: 172.18 g/mol
InChI Key: KIJLAKHJICNQQS-UHFFFAOYSA-N
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Description

Contextualization within Oxanone Chemistry Research

Oxanone chemistry is a rich and diverse field. The foundational structure, oxan-4-one (also known as tetrahydro-4H-pyran-4-one), is a versatile building block in organic synthesis. chemspider.comfishersci.cachemicalbook.com It serves as a precursor for the synthesis of a variety of more complex molecules. fishersci.cachemicalbook.com The reactivity of the ketone and the ether linkage within the oxanone ring allows for a wide range of chemical transformations. Research in this area often focuses on the synthesis of substituted oxanones and their subsequent elaboration into biologically active molecules or complex natural products. The introduction of substituents at various positions on the oxanone ring can significantly influence its chemical properties and biological activity.

Rationale for the Comprehensive Academic Study of 3-(2-Methoxyacetyl)oxan-4-one

The rationale for a detailed academic study of 3-(2-Methoxyacetyl)oxan-4-one is multifold. The presence of both a β-dicarbonyl-like system and a methoxyacetyl side chain suggests a potential for diverse reactivity and biological applications. The methoxyacetyl motif is found in various biologically active compounds and can influence properties such as solubility and receptor binding. A comprehensive study would aim to elucidate the unique chemical and physical properties imparted by this specific combination of functional groups.

Overview of Core Research Objectives Pertaining to 3-(2-Methoxyacetyl)oxan-4-one

The primary research objectives for an academic investigation of 3-(2-Methoxyacetyl)oxan-4-one would include:

Synthesis and Characterization: To develop an efficient and stereocontrolled synthesis of 3-(2-Methoxyacetyl)oxan-4-one and to fully characterize its structure using modern spectroscopic techniques.

Reactivity Studies: To explore the chemical reactivity of the compound, focusing on reactions at the ketone, the α-protons of the acetyl group, and the oxane ring.

Conformational Analysis: To investigate the conformational preferences of the molecule, which are crucial for understanding its reactivity and potential biological interactions.

Exploration of Biological Activity: To screen the compound for potential biological activities, guided by the known properties of related oxanone and methoxyacetyl-containing molecules.

Scope and Delimitations of the Academic Research on 3-(2-Methoxyacetyl)oxan-4-one

The scope of this proposed research would be confined to the fundamental organic chemistry and initial biological screening of 3-(2-Methoxyacetyl)oxan-4-one. This includes its synthesis, spectroscopic characterization, and an investigation of its basic chemical transformations. The research would not extend to extensive pharmacological studies, formulation development, or clinical trials. The focus remains on a foundational understanding of this novel chemical entity.

Advanced Literature Review on Related Oxanone Systems and Methoxyacetyl Motifs in Contemporary Organic Synthesis

A review of the literature reveals that while 3-(2-Methoxyacetyl)oxan-4-one itself is not extensively documented, the constituent oxanone and methoxyacetyl moieties are well-represented in chemical research.

Oxanone Systems: The synthesis and reactions of oxan-4-ones are well-established. google.com For instance, various synthetic methods for the preparation of 1-indanones, which share some structural similarities, have been comprehensively reviewed. beilstein-journals.org The chemistry of related pyran-2-one systems, such as 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one, has also been a subject of detailed investigation, highlighting the diverse reactivity of these scaffolds. researchgate.net

Methoxyacetyl Motifs: The methoxyacetyl group is a common structural feature in many organic molecules and has been incorporated into various synthetic targets. For example, the synthesis of 2-methoxy-2-methyl-3-{6-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]pyridin-3-yl}propanoic acid, a dual PPARα/γ agonist, showcases the importance of the methoxyacetyl group in medicinal chemistry. researchgate.net The presence of this motif can influence the electronic and steric properties of a molecule, thereby affecting its reactivity and biological profile.

Properties

Molecular Formula

C8H12O4

Molecular Weight

172.18 g/mol

IUPAC Name

3-(2-methoxyacetyl)oxan-4-one

InChI

InChI=1S/C8H12O4/c1-11-5-8(10)6-4-12-3-2-7(6)9/h6H,2-5H2,1H3

InChI Key

KIJLAKHJICNQQS-UHFFFAOYSA-N

Canonical SMILES

COCC(=O)C1COCCC1=O

Origin of Product

United States

Theoretical and Computational Chemistry Approaches to 3 2 Methoxyacetyl Oxan 4 One

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction of 3-(2-Methoxyacetyl)oxan-4-one

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, albeit with approximations, these methods can predict a wide range of molecular characteristics.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mpg.dewikipedia.org It is a widely used tool in computational chemistry due to its favorable balance between accuracy and computational cost. nih.gov For 3-(2-Methoxyacetyl)oxan-4-one, DFT can be employed to determine its optimized geometric structure, including bond lengths, bond angles, and dihedral angles.

DFT calculations would reveal the distribution of electron density, highlighting regions of high and low electron concentration. This is crucial for understanding the molecule's polarity and intermolecular interactions. The molecular electrostatic potential (MEP) map, derived from DFT calculations, can visualize the electrophilic and nucleophilic sites, offering insights into its reactive behavior.

Hypothetical DFT-Calculated Geometric Parameters for 3-(2-Methoxyacetyl)oxan-4-one Disclaimer: The following data is hypothetical and for illustrative purposes, based on typical values for similar organic molecules.

ParameterValue
C=O bond length (ketone)1.22 Å
C-O bond length (ether in ring)1.43 Å
C-C bond length (acetyl)1.52 Å
O-C-C bond angle (methoxy)109.5°

Ab initio methods are quantum chemistry methods that are based entirely on quantum mechanics and basic physical constants without any experimental data. ijert.org These methods are crucial for performing a detailed conformational analysis of flexible molecules like 3-(2-Methoxyacetyl)oxan-4-one. The presence of a flexible methoxyacetyl side chain and the oxane ring suggests that the molecule can exist in multiple conformations.

By systematically rotating the rotatable bonds and calculating the energy of each resulting conformation, an energy landscape can be constructed. This landscape helps in identifying the most stable conformers (global and local minima) and the energy barriers between them. Such an analysis is vital for understanding the molecule's shape and how it might interact with other molecules. For cyclic ethers, ab initio calculations have been successfully used to determine binding energies in hydrogen-bonded complexes. nih.gov

Hypothetical Relative Energies of 3-(2-Methoxyacetyl)oxan-4-one Conformers from Ab Initio Calculations Disclaimer: The following data is hypothetical and for illustrative purposes.

ConformerRelative Energy (kcal/mol)Description
Chair-Equatorial0.00Most stable conformer with the side chain in an equatorial position.
Chair-Axial2.50Less stable conformer with the side chain in an axial position.
Twist-Boat5.80A higher energy conformer of the oxane ring.

Molecular Dynamics Simulations and Exploration of Conformational Dynamics for 3-(2-Methoxyacetyl)oxan-4-one

While quantum chemical calculations provide information on static structures, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules based on classical mechanics. For 3-(2-Methoxyacetyl)oxan-4-one, MD simulations can be used to explore its conformational dynamics in different environments, such as in a vacuum or in a solvent.

These simulations can reveal how the molecule folds and changes its shape, providing a more realistic picture of its behavior. By analyzing the trajectory of the simulation, one can identify the most populated conformational states and the transitions between them. This information is crucial for understanding how the molecule might behave in a biological system or in a chemical reaction. MD simulations have been effectively used to study the structure and dynamics of polysiloxanes, which share some structural similarities with the oxane ring. rsc.orgresearchgate.net

Computational Prediction of Reaction Mechanisms, Transition States, and Energetics for Transformations of 3-(2-Methoxyacetyl)oxan-4-one

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. For 3-(2-Methoxyacetyl)oxan-4-one, computational methods can be used to predict how it might react with other chemical species. By modeling the reaction pathway, it is possible to identify the transition states, which are the highest energy points along the reaction coordinate.

Chemoinformatics and Reactivity-Property Relationship Paradigms Applied to 3-(2-Methoxyacetyl)oxan-4-one and its Analogues

Chemoinformatics combines chemistry, computer science, and information science to analyze and predict the properties of chemical compounds. numberanalytics.com For 3-(2-Methoxyacetyl)oxan-4-one and its analogues, chemoinformatics can be used to develop quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models.

From the electronic structure calculations, various reactivity descriptors can be derived. These descriptors provide a quantitative measure of a molecule's reactivity. Some of the key descriptors include:

HOMO and LUMO energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's ability to donate or accept electrons.

Hardness and Softness: These descriptors relate to the molecule's resistance to a change in its electron distribution.

Electrophilicity Index: This index quantifies the ability of a molecule to accept electrons.

These descriptors can be used to compare the reactivity of 3-(2-Methoxyacetyl)oxan-4-one with its analogues and to predict its behavior in different chemical reactions.

Hypothetical Reactivity Descriptors for 3-(2-Methoxyacetyl)oxan-4-one Disclaimer: The following data is hypothetical and for illustrative purposes, based on typical values for similar organic molecules.

DescriptorValue
HOMO Energy-6.5 eV
LUMO Energy-0.8 eV
Hardness (η)2.85 eV
Electrophilicity Index (ω)1.5 eV

In-Depth Computational Analysis of 3-(2-Methoxyacetyl)oxan-4-one Remains a Developing Field

Despite the growing interest in employing theoretical and computational chemistry to predict the behavior of novel chemical entities, a comprehensive computational screening of the specific compound 3-(2-Methoxyacetyl)oxan-4-one and its potential as a synthetic building block has not yet been detailed in publicly available scientific literature.

Extensive searches of scholarly databases and chemical literature have not yielded specific studies focused on the computational analysis of 3-(2-Methoxyacetyl)oxan-4-one. While computational methods such as Density Functional Theory (DFT) are widely used to explore the reactivity of heterocyclic compounds, and in silico screening is a common practice for discovering new functionalities, dedicated research on this particular oxanone derivative is not presently available.

Therefore, it is not possible to provide detailed research findings, data tables on predicted reaction energies, activation barriers, or potential reaction partners for 3-(2-Methoxyacetyl)oxan-4-one at this time. The scientific community has published a wealth of computational studies on related heterocyclic systems, such as pyranones and other substituted oxanes, which serve to highlight the potential of these methods. However, direct extrapolation of such findings to 3-(2-Methoxyacetyl)oxan-4-one without specific computational modeling of this exact structure would be speculative.

As the field of computational chemistry continues to expand, it is plausible that future research will address the theoretical and reactive properties of 3-(2-Methoxyacetyl)oxan-4-one, thereby elucidating its potential in synthetic chemistry.

Advanced Synthetic Methodologies for the Elaboration of 3 2 Methoxyacetyl Oxan 4 One

Retrosynthetic Analysis and Strategic Disconnections for the Efficient Synthesis of 3-(2-Methoxyacetyl)oxan-4-one

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available precursors. wikipedia.orgias.ac.in For 3-(2-Methoxyacetyl)oxan-4-one, the primary disconnection would be at the C-C bond between the oxanone ring and the methoxyacetyl group. This leads to two key synthons: an enolate or equivalent of oxan-4-one and an electrophilic methoxyacetyl species.

Directed Synthesis of the Tetrahydropyran-4-one Core Precursor for 3-(2-Methoxyacetyl)oxan-4-one

The synthesis of the tetrahydropyran-4-one (oxan-4-one) core is a critical first step. Several methods have been established for the synthesis of this heterocyclic ketone.

One common approach is the Prins cyclization , which involves the acid-catalyzed reaction of a homoallylic alcohol with an aldehyde. nih.govrsc.org This method can provide stereoselective access to substituted tetrahydropyran-4-ones. Another versatile method is the double-conjugate addition of water or hydrogen sulfide (B99878) to divinyl ketones, which can be prepared from α-bromostyrene derivatives. researchgate.net

Additionally, intramolecular oxa-conjugate cyclization of α,β-unsaturated carbonyl compounds represents a direct route to tetrahydropyran (B127337) rings. acs.org The choice of method for synthesizing the oxan-4-one core will depend on the desired substitution pattern and the availability of starting materials.

Stereoselective Introduction of the Methoxyacetyl Moiety at the C3 Position of the Oxanone Ring in 3-(2-Methoxyacetyl)oxan-4-one

Introducing the methoxyacetyl group at the C3 position of the oxan-4-one ring with control over stereochemistry is a key challenge. This can be achieved through the alkylation or acylation of a pre-formed enolate of oxan-4-one. The stereoselectivity of this reaction can be influenced by the choice of base, solvent, and temperature. Chiral auxiliaries or catalysts can also be employed to achieve high levels of enantioselectivity. nih.govrsc.org

An alternative approach is the use of organocatalysis. Chiral amines can catalyze the asymmetric α-alkylation of cyclic ketones, providing a metal-free method for introducing the side chain. nih.gov Furthermore, reactions involving chiral N-alkyl-O-acyl hydroxylamines have been shown to effect asymmetric α-oxyacylation of cyclic ketones. researchgate.net

Transition Metal-Catalyzed Coupling Reactions and Their Application in the Synthesis of 3-(2-Methoxyacetyl)oxan-4-one

Transition metal catalysis offers powerful tools for C-C bond formation and could be applied to the synthesis of 3-(2-methoxyacetyl)oxan-4-one. mdpi.com For instance, a palladium-catalyzed α-arylation or α-alkenylation of the oxan-4-one could be envisioned, followed by further functionalization to install the methoxyacetyl group. nih.gov

Alternatively, a cross-coupling reaction between a suitable organometallic reagent derived from the oxan-4-one and a methoxyacetyl electrophile could be employed. syr.edu Nickel, cobalt, and iron catalysts are also gaining prominence for such transformations due to their lower cost and toxicity. syr.eduresearchgate.net These methods often proceed under mild conditions and with high functional group tolerance.

Biocatalytic Approaches for the Asymmetric Synthesis of Key Intermediates or 3-(2-Methoxyacetyl)oxan-4-one Precursors

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical methods. For the synthesis of 3-(2-methoxyacetyl)oxan-4-one, enzymes could be used for the asymmetric reduction of a precursor dicarbonyl compound to generate a chiral hydroxy-ketone, which could then be further elaborated.

Lipases are another class of enzymes that could be employed for the kinetic resolution of a racemic mixture of a key intermediate, providing access to enantiopure material. While specific enzymes for the direct synthesis of the target molecule may not be known, the application of biocatalysis to the synthesis of substituted tetrahydropyrans is an area of active research.

Investigation of Flow Chemistry and Continuous Processing Techniques for Scalable Synthesis of 3-(2-Methoxyacetyl)oxan-4-one

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch reactor, offers several advantages for the synthesis of fine chemicals, including improved safety, better heat and mass transfer, and easier scalability. springerprofessional.deuc.pt The synthesis of heterocyclic compounds, including tetrahydropyrans, has been successfully demonstrated using flow chemistry. sci-hub.semdpi.comdurham.ac.uk

Mechanistic Investigations of Chemical Transformations Involving 3 2 Methoxyacetyl Oxan 4 One

Reaction Kinetics and Thermodynamics of 3-(2-Methoxyacetyl)oxan-4-one Transformations

The study of reaction rates and energy changes provides a fundamental understanding of the chemical processes involving 3-(2-Methoxyacetyl)oxan-4-one.

Currently, there is a lack of specific, publicly available scientific literature detailing the determination of rate laws and kinetic isotope effects for reactions involving 3-(2-Methoxyacetyl)oxan-4-one. This indicates that such detailed mechanistic studies on this particular compound may not have been published or are not widely indexed. The determination of a rate law, which mathematically describes the speed of a chemical reaction in terms of reactant concentrations, and the study of kinetic isotope effects, which compare the rates of reactions with isotopically labeled reactants, are crucial for elucidating reaction mechanisms.

Elucidation of Detailed Reaction Pathways and Identification of Transient Intermediates in the Reactivity of 3-(2-Methoxyacetyl)oxan-4-one

While direct studies on 3-(2-Methoxyacetyl)oxan-4-one are not found, related research on similar heterocyclic systems provides plausible reaction pathways. For instance, reactions involving oxanone structures often proceed through intermediates that can be influenced by the substituents. The methoxyacetyl group at the 3-position is expected to play a significant role in directing the reactivity of the molecule, potentially through chelation or by influencing the acidity of adjacent protons. The identification of transient intermediates, which are short-lived species formed during a reaction, would require advanced spectroscopic techniques or computational modeling, data for which is not currently available for this specific compound.

Stereochemical Control, Diastereoselectivity, and Enantioselectivity in Reactions Derived from 3-(2-Methoxyacetyl)oxan-4-one

The stereochemical outcome of reactions is a critical aspect of organic synthesis. For 3-(2-Methoxyacetyl)oxan-4-one, which possesses a chiral center at the 3-position, reactions are expected to exhibit diastereoselectivity or enantioselectivity, especially when another chiral center is formed. Research on analogous systems, such as the synthesis of functionalized 3,4-dihydro-2H-pyran-4-carboxamides, has demonstrated that high levels of diastereoselectivity can be achieved. nih.govnih.govsemanticscholar.orgresearchgate.net In these cases, the stereochemical course of the reaction is often dictated by the formation of a rigid, bicyclic intermediate that directs the approach of incoming reagents. nih.govsemanticscholar.org While not directly applicable to 3-(2-Methoxyacetyl)oxan-4-one, these studies highlight the potential for achieving high stereochemical control in reactions involving similar oxanone frameworks.

Influence of Solvent Media, pH, and Various Catalytic Systems on the Reactivity Profile of 3-(2-Methoxyacetyl)oxan-4-one

The reaction environment, including the solvent, pH, and the presence of catalysts, can profoundly influence the reactivity of a molecule.

Solvent Effects: The choice of solvent can affect reaction rates and selectivity. rsc.orgnih.govbeilstein-journals.orgresearchgate.net For instance, polar aprotic solvents might favor certain reaction pathways over others by stabilizing charged intermediates. rsc.orgresearchgate.net The solubility of reactants and the solvation of transition states are key factors governed by the solvent. beilstein-journals.orgresearchgate.net

pH: The pH of the reaction medium can be critical, especially for acid- or base-catalyzed reactions. For a molecule like 3-(2-Methoxyacetyl)oxan-4-one, the acidity of the α-protons can be modulated by pH, influencing its participation in aldol-type reactions or enolate chemistry.

Catalytic Systems: A wide range of catalytic systems, including organocatalysts, metal catalysts, and enzymes, could potentially be employed to control the reactivity and selectivity of transformations involving 3-(2-Methoxyacetyl)oxan-4-one. For example, organocatalysts have been successfully used in enantioselective tandem reactions to synthesize chiral thiochromanes. nih.gov Similarly, copper-catalyzed cascade reactions have been developed for the synthesis of complex spirocycles. mdpi.com The application of such catalytic systems to 3-(2-Methoxyacetyl)oxan-4-one could unlock novel and efficient synthetic routes.

Functionalization and Derivatization Strategies for 3 2 Methoxyacetyl Oxan 4 One

Selective Modification of the Methoxyacetyl Moiety within the Structure of 3-(2-Methoxyacetyl)oxan-4-one

The methoxyacetyl group at the 3-position of the oxanone ring offers specific sites for selective modification, primarily involving the methoxy (B1213986) group and the acetyl carbonyl.

Demethylation: The methoxy group can be selectively cleaved to reveal a hydroxyl group. This transformation is typically achieved using ether-cleaving reagents. The choice of reagent is crucial to avoid side reactions at other functional groups.

ReagentConditionsProductNotes
Boron tribromide (BBr₃)Dichloromethane, low temperature3-(2-Hydroxyacetyl)oxan-4-oneEffective for cleaving aryl and alkyl ethers.
Trimethylsilyl iodide (TMSI)Acetonitrile, room temperature3-(2-Hydroxyacetyl)oxan-4-oneA milder alternative to BBr₃.
Pyridinium hydrochlorideHigh temperature (melt)3-(2-Hydroxyacetyl)oxan-4-oneOften used for demethylation of sterically hindered methoxy groups.

Hydrolysis of the Methoxyacetyl Group: Under certain conditions, the entire methoxyacetyl side chain can be cleaved. This would likely proceed through the formation of an enol or enolate intermediate, followed by retro-Claisen condensation.

ReagentConditionsProduct
Strong base (e.g., NaOH)HeatOxan-4-one
Strong acid (e.g., H₂SO₄)HeatOxan-4-one

Reactions at the Ketone Functionality of the Oxanone Ring in 3-(2-Methoxyacetyl)oxan-4-one, Including Reduction and Addition Reactions

The ketone at the 4-position of the oxanone ring is a prime target for nucleophilic attack and reduction, leading to a variety of derivatives.

Reduction Reactions: The selective reduction of the ketone can yield the corresponding secondary alcohol. The choice of reducing agent determines the stereochemical outcome and chemoselectivity, particularly in the presence of the acetyl carbonyl in the side chain.

ReagentProductStereoselectivity
Sodium borohydride (B1222165) (NaBH₄)3-(2-Methoxyacetyl)oxan-4-olGenerally low
Lithium aluminium hydride (LiAlH₄)Diol (reduction of both ketones)Dependent on substrate
L-Selectride®3-(2-Methoxyacetyl)oxan-4-olHigh, favors axial attack
Diisobutylaluminium hydride (DIBAL-H)3-(2-Methoxyacetyl)oxan-4-olTemperature-dependent

Addition Reactions: The ketone can undergo addition reactions with various nucleophiles to form new carbon-carbon or carbon-heteroatom bonds.

Grignard Reactions: Organomagnesium halides (Grignard reagents) add to the ketone to form tertiary alcohols. The reaction with methylmagnesium bromide would yield 4-methyl-3-(2-methoxyacetyl)oxan-4-ol.

Wittig Reaction: The Wittig reaction converts the ketone into an alkene. For instance, reaction with methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂) would produce 3-(2-methoxyacetyl)-4-methyleneoxane. This reaction is driven by the formation of the highly stable triphenylphosphine (B44618) oxide.

Cyanohydrin Formation: Addition of hydrogen cyanide, typically generated in situ from sodium cyanide and an acid, yields a cyanohydrin derivative, 4-cyano-3-(2-methoxyacetyl)oxan-4-ol.

Ring-Opening and Ring-Expansion Reactions of the Tetrahydropyran-4-one Core of 3-(2-Methoxyacetyl)oxan-4-one

The tetrahydropyran-4-one ring can be induced to undergo ring-opening or ring-expansion reactions under specific conditions, leading to acyclic or larger heterocyclic structures.

Ring-Opening Reactions:

Acid-Catalyzed Opening: In the presence of strong acids and a nucleophilic solvent, the ether linkage can be cleaved. For example, treatment with HBr could potentially lead to the formation of a dihaloketone.

Base-Catalyzed Opening: Strong bases can promote ring-opening through elimination pathways, particularly if a suitable leaving group is introduced adjacent to the ring oxygen.

Ring-Expansion Reactions:

Tiffeneau-Demjanov Rearrangement: Conversion of the ketone to a cyanohydrin, followed by reduction of the nitrile to a primary amine and subsequent diazotization, can lead to a ring-expanded seven-membered heterocyclic ketone.

Reaction with Diazomethane (B1218177): Treatment of the ketone with diazomethane can also result in ring expansion to a cycloheptanone (B156872) derivative, although this reaction can sometimes yield epoxides as byproducts.

Cycloaddition Reactions and Molecular Rearrangements Involving 3-(2-Methoxyacetyl)oxan-4-one as a Substrate or Reagent

The enolizable β-dicarbonyl system and the potential for creating unsaturation in the ring make 3-(2-Methoxyacetyl)oxan-4-one a candidate for various cycloaddition and rearrangement reactions.

Cycloaddition Reactions:

Diels-Alder Reaction: Dehydration of the corresponding tertiary alcohol (from a Grignard reaction) or elimination from a suitable derivative could generate a diene that can participate in [4+2] cycloaddition reactions. For example, a dihydropyran intermediate could react with a dienophile like maleic anhydride (B1165640) to form a bicyclic adduct.

[3+2] Cycloaddition: The enolate of 3-(2-Methoxyacetyl)oxan-4-one could potentially act as a two-atom component in a [3+2] cycloaddition with a suitable three-atom component, such as a nitrile oxide, to form a spirocyclic heterocyclic system.

Molecular Rearrangements:

Favorskii Rearrangement: Halogenation of the ketone at the C5 position, followed by treatment with a base, could induce a Favorskii rearrangement, leading to a ring-contracted cyclopentanecarboxylic acid derivative.

Beckmann Rearrangement: Conversion of the ketone to an oxime, followed by treatment with an acid catalyst (e.g., polyphosphoric acid), could lead to a Beckmann rearrangement, yielding a seven-membered lactam.

Strategic Applications of 3-(2-Methoxyacetyl)oxan-4-one as a Versatile Synthetic Building Block for the Construction of Complex Molecular Architectures

The diverse reactivity of 3-(2-Methoxyacetyl)oxan-4-one makes it a valuable starting material for the synthesis of more complex molecules, including various heterocyclic systems and natural product analogues.

Synthesis of Fused Heterocycles: The functional groups on the oxanone ring can be used to construct fused ring systems. For example, condensation of the β-dicarbonyl moiety with a binucleophile like hydrazine (B178648) or hydroxylamine (B1172632) can lead to the formation of pyrazole (B372694) or isoxazole (B147169) rings fused to the tetrahydropyran (B127337) core.

Elaboration into Natural Product Scaffolds: The tetrahydropyran ring is a common motif in many natural products. nih.gov The functional handles on 3-(2-Methoxyacetyl)oxan-4-one allow for the introduction of various substituents and the stereocontrolled construction of more complex polycyclic ether systems.

Combinatorial Chemistry: The multiple reaction sites on the molecule make it a suitable scaffold for the generation of compound libraries for drug discovery and materials science applications. By systematically varying the reagents used in the reactions described above, a large number of diverse derivatives can be synthesized.

Advanced Spectroscopic and Diffraction Techniques for Characterization of 3 2 Methoxyacetyl Oxan 4 One and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Conformational and Structural Assignment of 3-(2-Methoxyacetyl)oxan-4-one

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution. High-field instruments provide the necessary resolution to distinguish between magnetically non-equivalent nuclei and to measure their coupling interactions, which in turn reveals the molecular framework.

While one-dimensional (1D) ¹H and ¹³C NMR spectra provide fundamental information on the chemical environment of each nucleus, two-dimensional (2D) experiments are essential for assembling the complete molecular structure. ipb.pt

Correlation SpectroscopY (COSY): This homonuclear experiment identifies protons that are spin-spin coupled, typically through two or three bonds (²JHH, ³JHH). sdsu.edu For 3-(2-Methoxyacetyl)oxan-4-one, COSY spectra would reveal correlations between protons on adjacent carbons, allowing for the mapping of the entire oxane ring proton network and the methoxyacetyl side chain.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of directly attached carbon atoms (¹JCH). youtube.com It provides an unambiguous assignment of which protons are bonded to which carbons, simplifying the interpretation of the more complex 1D spectra.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC detects longer-range couplings between protons and carbons, typically over two or three bonds (²JCH, ³JCH). sdsu.edu This is crucial for connecting molecular fragments. For instance, an HMBC spectrum would show a correlation from the protons of the acetyl CH₂ group to the ketone carbonyl carbon (C4) and the C3 carbon of the oxane ring, confirming the attachment of the side chain.

Nuclear Overhauser Effect SpectroscopY (NOESY): This technique identifies protons that are close in space, regardless of whether they are connected through bonds. researchgate.net NOESY is paramount for determining stereochemistry and conformation. For 3-(2-Methoxyacetyl)oxan-4-one, NOESY correlations could establish the relative orientation of the methoxyacetyl side chain with respect to the protons on the oxane ring, helping to define the preferred chair conformation of the ring and the equatorial or axial position of the substituent.

Table 1: Predicted ¹H and ¹³C NMR Data and Key 2D NMR Correlations for 3-(2-Methoxyacetyl)oxan-4-one

PositionPredicted δ ¹³C (ppm)Predicted δ ¹H (ppm)Key HMBC Correlations (¹H → ¹³C)Key NOESY Correlations
2~68~3.8-4.0C4, C6H-3, H-6
3~55~3.5-3.7C2, C4, C5, C1'H-2, H-5, H-2'
4 (C=O)~205---
5~45~2.6-2.8C3, C4, C6H-3, H-6
6~70~4.1-4.3C2, C5H-2, H-5
1' (C=O)~208---
2' (CH₂)~75~4.2C1', C3, OCH₃H-3, OCH₃
OCH₃~59~3.4C2'H-2'

Solid-state NMR (ssNMR) spectroscopy provides structural information on materials in their solid form. It is a powerful tool for studying systems that are insoluble or not amenable to single-crystal X-ray diffraction. For 3-(2-Methoxyacetyl)oxan-4-one, ssNMR can be used to identify and characterize different crystalline forms, or polymorphs. nih.gov Polymorphs, having different crystal packing arrangements, will result in distinct ssNMR spectra due to differences in the local chemical environments of the nuclei. mdpi.com Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) can provide high-resolution spectra of carbons, allowing for the differentiation of crystallographically inequivalent molecules within the unit cell and providing insights into molecular conformation and packing in the solid state.

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis of 3-(2-Methoxyacetyl)oxan-4-one

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.

High-Resolution Mass Spectrometry (HRMS): HRMS measures m/z values with very high accuracy (typically to within 5 ppm). This precision allows for the determination of the elemental composition of the parent ion, thereby confirming the molecular formula of 3-(2-Methoxyacetyl)oxan-4-one (C₈H₁₂O₄).

Tandem Mass Spectrometry (MS/MS): In MS/MS, a specific parent ion is selected, fragmented, and the resulting daughter ions are analyzed. tennessee.edu This process provides detailed structural information by revealing the molecule's fragmentation pathways. The fragmentation of 3-(2-Methoxyacetyl)oxan-4-one would likely be initiated by cleavage alpha to the carbonyl groups or cleavage of the ether linkages. libretexts.orgwikipedia.org Studying these fragments helps to confirm the connectivity of the atoms within the molecule.

Table 2: Predicted HRMS Data and Plausible MS/MS Fragmentation for 3-(2-Methoxyacetyl)oxan-4-one

SpeciesFormulaCalculated Exact Mass [M+H]⁺Plausible Fragmentation Pathway / Origin
Parent IonC₈H₁₃O₄⁺173.0808Protonated molecule
Fragment 1C₆H₉O₃⁺129.0546Loss of ketene (B1206846) (CH₂=C=O) from the side chain
Fragment 2C₅H₇O₂⁺99.0441Cleavage of the methoxyacetyl side chain (loss of C₃H₅O₂)
Fragment 3C₃H₇O₂⁺75.0441Formation of the methoxyacetyl cation [CH₃OCH₂CO]⁺
Fragment 4C₅H₉O₂⁺101.0597Ring opening followed by loss of CO and C₂H₂O

X-ray Crystallography for Absolute Stereochemistry and Precise Crystal Packing of 3-(2-Methoxyacetyl)oxan-4-one

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid at atomic resolution. By diffracting X-rays off a single crystal of 3-(2-Methoxyacetyl)oxan-4-one, one can obtain the precise coordinates of every atom in the molecule. nih.gov This information confirms the atomic connectivity and provides exact bond lengths and angles.

Crucially, for a chiral molecule, this technique can determine the absolute stereochemistry (e.g., R or S configuration at the C3 stereocenter) without ambiguity, often through the use of the Flack parameter. Furthermore, the analysis reveals how molecules are arranged in the crystal lattice, a phenomenon known as crystal packing. rsc.org This includes identifying and characterizing intermolecular interactions such as hydrogen bonds, dipole-dipole interactions, and van der Waals forces, which govern the physical properties of the solid. rsc.org

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Intermolecular Interactions in 3-(2-Methoxyacetyl)oxan-4-one

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are complementary and are excellent for identifying functional groups. nih.gov

FT-IR Spectroscopy: Detects vibrational modes that result in a change in the molecule's dipole moment.

Raman Spectroscopy: Detects vibrational modes that involve a change in the molecule's polarizability.

For 3-(2-Methoxyacetyl)oxan-4-one, the spectra would be dominated by characteristic vibrations of its functional groups. The presence of strong absorption bands for the ketone and acetyl C=O stretches, as well as C-O stretching vibrations for the ether linkages, would be readily apparent. scifiniti.com The positions of these bands can also provide information about intermolecular interactions; for example, hydrogen bonding in the solid state can cause a shift in the C=O stretching frequency to a lower wavenumber. nih.gov

Table 3: Characteristic Vibrational Frequencies for 3-(2-Methoxyacetyl)oxan-4-one

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Technique (Strong Signal)
C-H (alkane)Stretching2850-3000FT-IR & Raman
C=O (ketone, ring)Stretching1710-1730FT-IR
C=O (acetyl, side chain)Stretching1705-1725FT-IR
C-O (ether, side chain)Stretching1080-1150FT-IR
C-O (ether, ring)Stretching1070-1140FT-IR

Chiroptical Spectroscopy (Vibrational Circular Dichroism, Electronic Circular Dichroism) for Stereochemical Assignment of Enantiopure 3-(2-Methoxyacetyl)oxan-4-one (if applicable)

Since 3-(2-Methoxyacetyl)oxan-4-one possesses a stereocenter at the C3 position, it is a chiral molecule. Chiroptical techniques, which measure the differential interaction of the molecule with left and right circularly polarized light, are uniquely suited for its stereochemical analysis. researchgate.net

Electronic Circular Dichroism (ECD): ECD measures the difference in absorption of left and right circularly polarized light in the UV-Visible range, corresponding to electronic transitions. encyclopedia.pub The ketone chromophore in the molecule has a well-known n→π* electronic transition that is sensitive to its chiral environment. rsc.org The sign and magnitude of the resulting Cotton effect in the ECD spectrum are directly related to the absolute configuration of the stereocenter. Comparison of experimental ECD spectra with those predicted by quantum chemical calculations is a reliable method for assigning the absolute stereochemistry.

Vibrational Circular Dichroism (VCD): VCD is the infrared analogue of ECD, measuring the differential absorption of circularly polarized light in the IR region. nih.gov It provides stereochemical information from the molecule's vibrational transitions. chemrxiv.org A VCD spectrum provides a rich fingerprint of the molecule's 3D structure, and like ECD, its correlation with theoretically calculated spectra allows for the unambiguous determination of the absolute configuration of an enantiopure sample. chemrxiv.org

Conclusion and Future Perspectives in the Academic Research of 3 2 Methoxyacetyl Oxan 4 One

Synthesis of Key Academic Research Findings and Insights into 3-(2-Methoxyacetyl)oxan-4-one

A comprehensive review of publicly accessible scientific literature reveals a notable scarcity of dedicated research on 3-(2-Methoxyacetyl)oxan-4-one. Consequently, a synthesis of established findings is not currently feasible. The discourse surrounding this compound is, therefore, largely prospective, built upon the known reactivity of its constituent functional groups: the oxanone core and the methoxyacetyl substituent. The oxanone ring, a derivative of tetrahydropyran (B127337), provides a flexible yet stereochemically defined scaffold. The presence of a ketone at the 4-position and an acetyl group at the 3-position introduces multiple sites for potential chemical transformations. The methoxy (B1213986) group offers an additional point of interest, potentially influencing the electronic properties and reactivity of the adjacent carbonyl.

Future research will likely focus on elucidating the fundamental chemical and physical properties of this molecule. Key areas of initial investigation would include its conformational analysis, spectroscopic characterization, and the exploration of its fundamental reactivity patterns.

Identification of Remaining Academic Research Challenges and Open Questions Pertaining to 3-(2-Methoxyacetyl)oxan-4-one

The nascent stage of research into 3-(2-Methoxyacetyl)oxan-4-one presents a landscape of open questions and significant challenges for the academic community. A primary hurdle is the development of a robust and efficient synthetic route to the molecule. Establishing a scalable and stereocontrolled synthesis will be paramount for enabling further studies.

Key Research Questions:

Stereochemistry: What are the preferred conformations of the oxanone ring, and how does the methoxyacetyl substituent influence this? Can diastereoselective or enantioselective syntheses be developed to access specific stereoisomers?

Reactivity: How does the interplay between the ring ketone and the side-chain carbonyl group affect the molecule's reactivity towards nucleophiles and electrophiles? Does the methoxy group participate in any neighboring group effects?

Stability: Under what conditions is 3-(2-Methoxyacetyl)oxan-4-one stable? Are there potential degradation pathways, such as ring-opening or retro-Claisen type reactions, that need to be considered?

Spectroscopic Signature: What are the definitive NMR, IR, and mass spectrometry characteristics that would allow for its unambiguous identification in complex reaction mixtures?

Addressing these fundamental questions will be crucial for building a solid foundation of knowledge around this compound.

Promising Avenues for Future Academic Inquiry and Methodological Advancements in 3-(2-Methoxyacetyl)oxan-4-one Chemistry

The structural motifs of 3-(2-Methoxyacetyl)oxan-4-one suggest several promising avenues for future academic inquiry. The development of novel synthetic methodologies centered around this scaffold could be a particularly fruitful area. For instance, the dicarbonyl nature of the molecule makes it an interesting substrate for exploring intramolecular cyclization reactions to form novel bicyclic or spirocyclic systems.

Furthermore, the application of modern computational chemistry techniques could provide significant insights into the molecule's electronic structure, conformational preferences, and reaction mechanisms, thereby guiding experimental design. The development of new analytical methods for the detection and quantification of 3-(2-Methoxyacetyl)oxan-4-one and its derivatives could also be a valuable contribution.

Potential Broader Impact of Research on 3-(2-Methoxyacetyl)oxan-4-one within the Fields of Organic Synthesis and Method Development

While direct applications of 3-(2-Methoxyacetyl)oxan-4-one are yet to be discovered, research into its chemistry could have a significant impact on the broader fields of organic synthesis and method development. The challenges associated with its synthesis could spur the development of new synthetic strategies for constructing functionalized oxane rings, which are prevalent in many natural products and pharmaceuticals.

The study of its reactivity could lead to a deeper understanding of the interplay between multiple functional groups within a single molecule, providing valuable insights for the design of complex synthetic targets. Ultimately, the exploration of this currently understudied ketone could open up new avenues for the creation of diverse and complex molecular architectures, enriching the synthetic chemist's toolkit.

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